Tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate
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Overview
Description
Tert-butyl 6-(aminomethyl)-5-azaspiro[24]heptane-5-carboxylate is a complex organic compound featuring a spirocyclic structure The spirocyclic framework is notable for its rigidity and unique three-dimensional shape, which can impart distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved using a variety of methods, including:
Cyclization of linear precursors: Linear precursors containing the necessary functional groups can undergo intramolecular cyclization under acidic or basic conditions to form the spirocyclic core.
Use of protecting groups: Protecting groups such as tert-butyl esters are often employed to protect sensitive functional groups during the synthesis. These groups can be removed under mild conditions after the formation of the spirocyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and the development of scalable processes.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals. It can be used to design molecules with specific biological activities.
Organic Synthesis: The spirocyclic core can serve as a building block for the synthesis of more complex molecules. Its rigidity and three-dimensional shape can influence the properties of the resulting compounds.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme interactions or receptor binding.
Industrial Applications:
Mechanism of Action
The mechanism of action of tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The spirocyclic structure can influence the binding affinity and selectivity of the compound for its target. The aminomethyl group can participate in hydrogen bonding or electrostatic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate: Another spirocyclic compound with a similar structure but different ring size.
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: A related compound with an oxo group instead of an aminomethyl group.
Uniqueness
Tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate is unique due to its specific spirocyclic structure and functional groups. The presence of the aminomethyl group provides additional sites for chemical modification, making it a versatile scaffold for the development of new compounds. Its rigidity and three-dimensional shape can also impart unique properties that are not found in linear or less rigid molecules.
Properties
IUPAC Name |
tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12(4-5-12)6-9(14)7-13/h9H,4-8,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMSUPZIMDXTDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)CC1CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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